tert-Butyl 2-((3-bromophenyl)amino)acetate
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Overview
Description
tert-Butyl 2-((3-bromophenyl)amino)acetate is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of acetic acid and contains a tert-butyl ester group, a bromophenyl group, and an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-bromophenyl)amino)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromoaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((3-bromophenyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Nitro derivatives are formed.
Reduction: Phenyl derivatives are obtained.
Scientific Research Applications
tert-Butyl 2-((3-bromophenyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl 2-((3-bromophenyl)amino)acetate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological targets. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(3-bromophenyl)acetate
- tert-Butyl 2-(4-bromophenyl)amino)acetate
- tert-Butyl 2-(2-bromophenyl)amino)acetate
Uniqueness
tert-Butyl 2-((3-bromophenyl)amino)acetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl ester group also provides distinct steric and electronic effects compared to similar compounds .
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromoanilino)acetate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-5-9(13)7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
DOAVBYRSEIPGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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